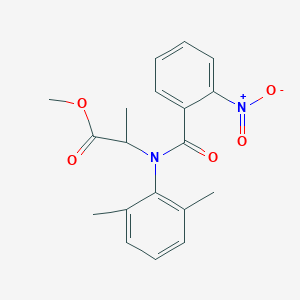
methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate, also known as DMAPA, is a chemical compound that has been widely used in scientific research for its various properties. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which play a role in inflammation. This compound has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is its ability to inhibit COX-2 activity, making it a useful compound in the study of inflammation. This compound has also been found to have antioxidant and antitumor activities, making it a useful compound in cancer research. However, this compound has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate. One possible direction is to investigate its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another direction is to study its potential as a chemotherapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its various properties. It is synthesized using a specific method and has been found to have anti-inflammatory, antioxidant, and antitumor activities. This compound has several advantages and limitations for lab experiments and has potential for future research in various fields.
Synthesemethoden
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate is synthesized using the esterification reaction of 2,6-dimethylphenol and 2-nitrobenzoyl chloride, followed by the reaction with alanine in the presence of a base. The resulting product is purified using column chromatography. This synthesis method has been found to be efficient and yields high-quality this compound.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2,6-dimethylphenyl)-N-(2-nitrobenzoyl)alaninate has been widely used in scientific research for its various properties. It has been found to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been used in the synthesis of various compounds, including peptides, esters, and amides. It has been found to be a useful reagent in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
methyl 2-(2,6-dimethyl-N-(2-nitrobenzoyl)anilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12-8-7-9-13(2)17(12)20(14(3)19(23)26-4)18(22)15-10-5-6-11-16(15)21(24)25/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQSYIBEJACEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)

![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)
